

# Pharmacological Profile of S 82-5455: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 82-5455

Cat. No.: B1680455

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## Abstract

**S 82-5455** is a floxacrine derivative identified as a potent antimalarial agent, particularly effective against the asexual blood stages of *Plasmodium berghei*. This document provides a comprehensive overview of the available pharmacological data on **S 82-5455**, including its chemical identity, in vivo efficacy, and observed mechanism of action. Due to the limited publicly available data on this compound, this guide focuses on the foundational studies that have characterized its primary antimalarial properties. The information is presented to support further research and development efforts in the field of antimalarial drug discovery.

## Introduction

**S 82-5455** is a synthetic compound belonging to the acridone class of molecules, specifically a derivative of floxacrine.[1][2] Its chemical name is 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[3] Early studies have demonstrated its significant activity against drug-sensitive strains of *Plasmodium berghei*, a rodent malaria parasite commonly used in preclinical antimalarial drug screening.[2] [3] The acridone scaffold is of interest in antimalarial research, with related compounds known to interfere with heme detoxification pathways in the parasite. This guide synthesizes the key findings on **S 82-5455** to provide a detailed pharmacological profile.

## In Vivo Efficacy

The primary evaluation of **S 82-5455**'s antimalarial activity was conducted in mouse and rat models infected with *P. berghei*. The efficacy was determined using a "28-day test" in mice, which assesses the curative potential of a compound. The key parameters reported are the dosis curativa minima (the minimum curative dose) and the dosis tolerata maxima (the maximum tolerated dose).

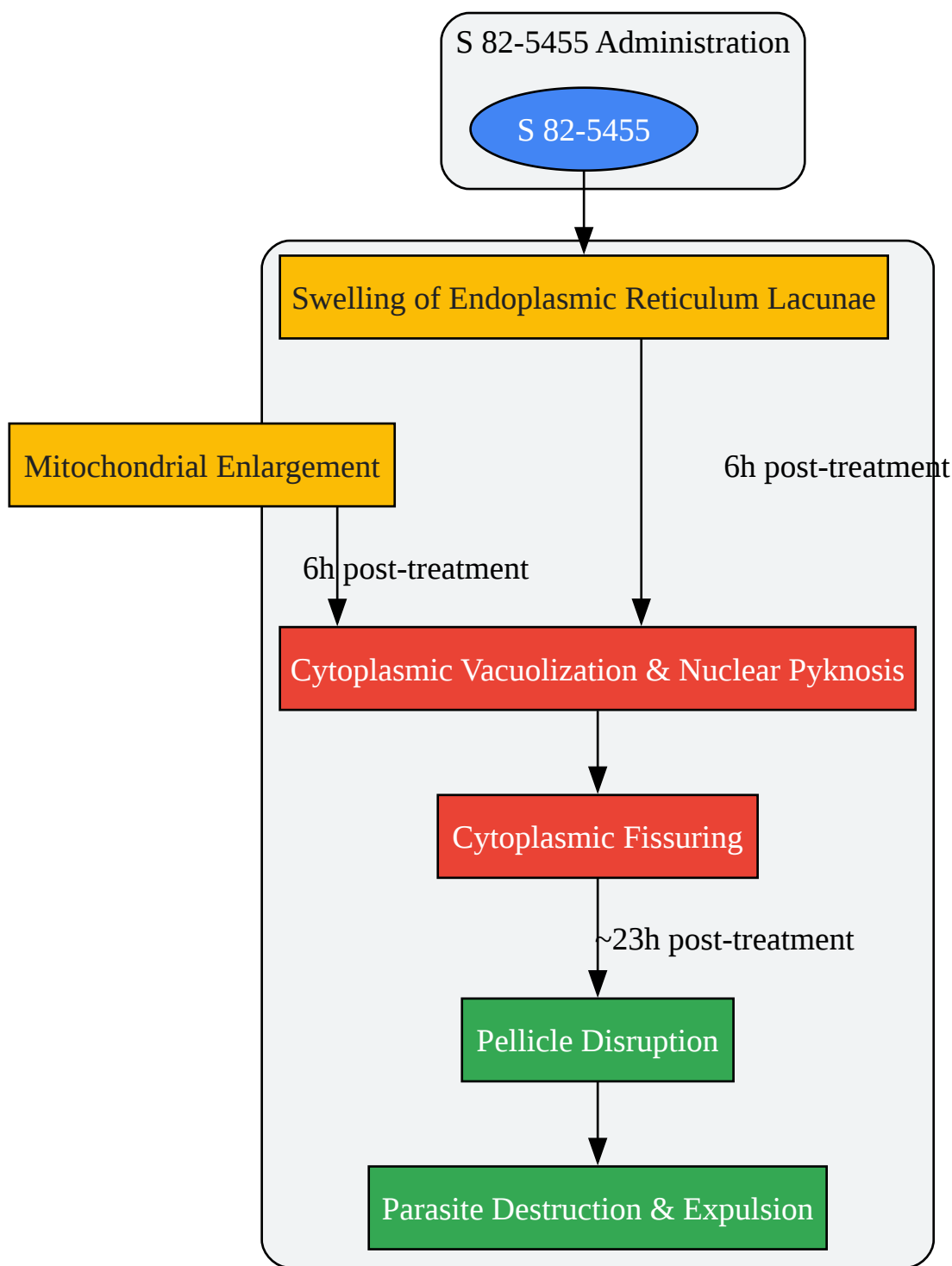
Parameter	Oral Administration (mg/kg)	Subcutaneous Administration (mg/kg)	Host	Parasite Strain
Dosis Curativa Minima (x 5 days)	1.56	3.12	Mouse	<i>P. berghei</i> (drug-sensitive)
Dosis Tolerata Maxima (x 1 dose)	400	400	Mouse	<i>P. berghei</i> (drug-sensitive)
Data sourced from Raether & Mehlhorn, 1984.				

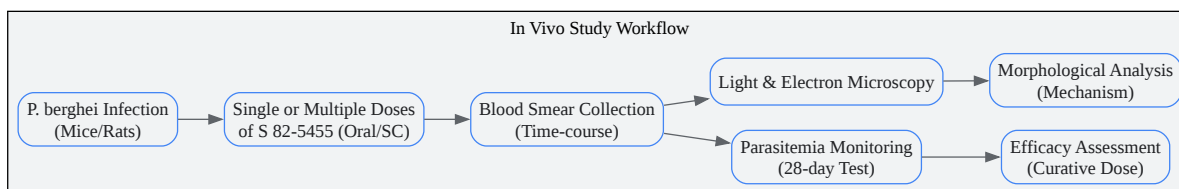
## Mechanism of Action

The mechanism of action of **S 82-5455** has been characterized through light and electron microscopy studies on the erythrocytic stages of *P. berghei* in rats following treatment. The compound induces a series of distinct morphological changes within the parasite, ultimately leading to its destruction.

The initial effects, observed approximately 6 hours after administration, include the swelling of the lacunae of the endoplasmic reticulum and a significant enlargement of the parasite's mitochondrion. Subsequently, the parasite cytoplasm undergoes apparent vacuolization, the nucleus becomes pyknotic (condensed), and the perinuclear space enlarges. In the later stages, marked fissuring of the cytoplasm is observed. By 23 hours post-treatment, the majority of parasites are destroyed due to the disruption of their pellicle. Notably, many of the

degenerated parasites are found outside of the ruptured host red blood cell. Complete clearance of parasite and host cell remnants from blood smears was observed 96 hours after treatment.





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Address: 3281 E Guasti Rd

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